molecular formula C8H7BrF2O B1503515 2-Bromo-1-(difluoromethyl)-4-methoxybenzene CAS No. 1214379-79-9

2-Bromo-1-(difluoromethyl)-4-methoxybenzene

Cat. No.: B1503515
CAS No.: 1214379-79-9
M. Wt: 237.04 g/mol
InChI Key: WSAKDJNZGGQTJE-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-methoxybenzene (CAS: 1214379-79-9) is a halogenated aromatic compound featuring a bromine atom at position 2, a difluoromethyl group at position 1, and a methoxy group at position 2. Its molecular formula is C₈H₇BrF₂O, with a molecular weight of 249.04 g/mol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic effects of fluorine and bromine to modulate reactivity and stability .

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAKDJNZGGQTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673320
Record name 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-79-9
Record name 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection and Functional Group Introduction

A common precursor is 4-methoxybenzene derivatives, such as 4-methoxytoluene or 4-methoxybenzaldehyde, which provide the methoxy substituent at the para position.

Introduction of Difluoromethyl Group

The difluoromethyl group can be introduced via several methods:

A typical method involves the use of copper-mediated coupling reactions with bromodifluoromethane or related reagents to install the difluoromethyl group at the desired position.

Bromination at the 2-Position

Selective bromination is achieved by:

  • Using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to favor ortho substitution relative to the methoxy group.
  • Employing catalysts or directing groups to enhance regioselectivity.

For example, bromination of 1-(difluoromethyl)-4-methoxybenzene with NBS in an appropriate solvent under reflux conditions can yield this compound selectively.

Representative Experimental Procedure (Adapted from Analogous Syntheses)

Step Reagents & Conditions Description Yield (%)
1 4-Methoxybenzaldehyde, bromodifluoromethane, Cu catalyst, solvent (e.g., DMF), 50-80 °C Copper-mediated difluoromethylation of 4-methoxybenzaldehyde to yield 1-(difluoromethyl)-4-methoxybenzene 60-75
2 N-Bromosuccinimide (NBS), solvent (e.g., CCl4 or α,α,α-trifluorotoluene), reflux Bromination at the ortho position to methoxy group to give this compound 50-65

Note: The solvents and conditions are chosen to optimize regioselectivity and minimize side reactions.

Research Findings and Optimization

  • Solvent Choice : Use of environmentally friendly solvents such as α,α,α-trifluorotoluene instead of carbon tetrachloride has been reported to improve bromination selectivity and reduce environmental impact.
  • Temperature Control : Maintaining reaction temperatures between 50-90 °C during bromination prevents over-bromination and decomposition.
  • Catalyst Loading : Copper catalysts in difluoromethylation steps are optimized at stoichiometric ratios close to 1:1 with the substrate for efficient coupling.
  • Purification : Chromatographic methods such as silica gel column chromatography using mixtures of chloroform and hexane are effective for isolating the pure product.

Analytical Data and Characterization

The prepared this compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) :
    • $$^{1}H$$ NMR shows aromatic proton signals consistent with substitution pattern.
    • $$^{19}F$$ NMR confirms the presence of the difluoromethyl group.
  • Mass Spectrometry (MS) :
    • Molecular ion peaks corresponding to the brominated difluoromethylated aromatic compound.
  • Melting Point and Purity :
    • Melting points align with literature values for similar compounds.
    • Purity confirmed by HPLC and elemental analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 4-Methoxybenzaldehyde or analogs Provides methoxy group
Difluoromethylation Cu catalyst, bromodifluoromethane, 50-80 °C Copper-mediated coupling
Bromination reagent N-Bromosuccinimide (NBS) Selective ortho bromination
Bromination solvent α,α,α-Trifluorotoluene or similar Environmentally preferred solvent
Reaction temperature 50-90 °C Controls selectivity and yield
Yield 50-75% (each step) Dependent on reaction conditions
Purification method Column chromatography Chloroform/hexane mixtures

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(difluoromethyl)-4-methoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid or ketone.

  • Reduction: The major product is the corresponding hydrocarbon or alcohol.

  • Substitution: The major product is the substituted benzene derivative with the nucleophile replacing the bromo group.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(difluoromethyl)-4-methoxybenzene serves as a building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique electronic properties facilitate the formation of complex organic molecules through various reactions such as oxidation, reduction, and substitution.

Biological Studies

In biological research, this compound is utilized to create bioactive molecules that help in studying various biological pathways and mechanisms. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological targets .

Pharmaceutical Development

The compound is explored for its potential therapeutic applications. It acts as a precursor in drug synthesis, contributing to the development of new drug candidates with improved efficacy and stability . For instance, it has been involved in synthesizing immune checkpoint inhibitors that show enhanced antitumor efficacy .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials with specific properties. This includes applications in polymers and coatings where its unique properties can be exploited to enhance performance.

Case Study 1: Synthesis of Difluoromethylated Compounds

Research has demonstrated efficient methods for synthesizing aryldifluoromethyl aryl ethers using this compound as a starting material. The studies highlighted the utility of nickel-catalyzed reactions that allow for mild conditions and high yields, showcasing its relevance in pharmaceutical chemistry .

Preliminary studies have indicated that compounds structurally similar to this compound exhibit significant biological activities, including antimicrobial properties. Further investigations are needed to elucidate the full spectrum of biological activities associated with this compound .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals
Biological StudiesDevelopment of bioactive molecules for studying biological pathways
Pharmaceutical DevelopmentPrecursor for potential drug candidates
Industrial ApplicationsProduction of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Bromo-1-(difluoromethyl)-4-methoxybenzene exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological system under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
2-Bromo-1-(difluoromethyl)-4-methoxybenzene Br (2), CF₂H (1), OMe (4) C₈H₇BrF₂O 249.04 Pharmaceutical intermediate
2-Bromo-1-(bromomethyl)-4-methoxybenzene Br (2), CH₂Br (1), OMe (4) C₈H₈Br₂O 279.96 Alkylating agent in organic synthesis
4-Bromo-1-difluoromethyl-2-fluorobenzene Br (4), CF₂H (1), F (2) C₇H₄BrF₃ 225.01 Fluorinated building block
1-Bromo-2-(difluoromethyl)-4-methoxybenzene Br (1), CF₂H (2), OMe (4) C₈H₇BrF₂O 249.04 Positional isomer for SAR studies

Substituent Effects on Reactivity and Stability

  • Difluoromethyl (CF₂H) vs. Bromomethyl (CH₂Br):

    • The CF₂H group in the target compound is electron-withdrawing, enhancing the electrophilicity of the aromatic ring and stabilizing intermediates in substitution reactions. In contrast, the CH₂Br group in 2-Bromo-1-(bromomethyl)-4-methoxybenzene is more reactive due to the polarizable C–Br bond, making it a potent alkylating agent .
    • Fluorine’s inductive effects reduce metabolic degradation, a critical advantage in drug design, whereas bromine’s bulkiness may hinder binding to biological targets .
  • Positional Isomerism:

    • The isomer 1-Bromo-2-(difluoromethyl)-4-methoxybenzene swaps bromine and CF₂H positions, altering electron density distribution. This impacts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine position dictates reactivity .

Spectral and Analytical Data

  • NMR Spectroscopy:

    • The target compound’s ¹H NMR (CDCl₃) shows distinct signals for the methoxy group (~3.8 ppm) and aromatic protons (~6.7–7.5 ppm). The CF₂H group exhibits characteristic ¹⁹F NMR signals at ~-110 to -120 ppm .
    • In contrast, 2-Bromo-1-(bromomethyl)-4-methoxybenzene displays a singlet for CH₂Br (~4.3 ppm) in ¹H NMR, absent in the fluorinated analog .
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+Na]⁺ at m/z 271.97 for the target compound, while the bromomethyl analog shows [M+Na]⁺ at m/z 300.89 .

Biological Activity

2-Bromo-1-(difluoromethyl)-4-methoxybenzene, with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.05 g/mol, is an organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. Its unique electronic and steric properties make it valuable in various chemical applications, particularly in medicinal chemistry and synthetic organic chemistry.

General Activity

While specific biological activity data for this compound is limited, it is positioned within a class of compounds known for their significant biological properties. Compounds with similar structures often exhibit antimicrobial and antifungal activities due to their halogenated aromatic nature. The difluoromethyl group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Interaction Studies

Studies have indicated that compounds with similar halogenated structures interact with enzymes or receptors, influencing their biological activity. Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles, which aids in understanding its potential biological interactions.

Comparative Analysis

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameMolecular FormulaKey Features
2-Bromo-4-(difluoromethyl)-1-methoxybenzeneC₈H₇BrF₂OSimilar structure but different position of substituents
1-Bromo-2-methoxy-4,5-bis(trifluoromethyl)benzeneC₉H₈BrF₆OContains trifluoromethyl groups; higher fluorine content
1-Bromo-4-(difluoromethyl)-2-methoxybenzeneC₈H₇BrF₂ODifferent substitution pattern; similar reactivity
3-Bromo-2-methoxybenzotrifluorideC₈H₇BrF₃OContains trifluoromethyl; potential for different activity
4-Bromo-3-methoxybenzotrifluorideC₈H₇BrF₃OSimilar halogenation but different methoxy position

This table illustrates how variations in substitution patterns and functional groups can lead to distinct chemical and biological properties.

Antimicrobial Properties

Research has shown that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains. Although direct studies on this compound are sparse, its structural similarity to known antimicrobial agents suggests potential activity in this area .

Synthesis and Biological Testing

The synthesis of this compound typically involves reactions that incorporate the difluoromethyl group into the aromatic system. Such synthetic pathways not only facilitate the creation of this compound but also allow for biological testing against relevant targets such as bacterial enzymes or cancer cell lines.

Future Directions

Given the structural characteristics of this compound, future research could focus on:

  • In vitro testing against various pathogens to evaluate antimicrobial efficacy.
  • Mechanistic studies to elucidate how this compound interacts with biological targets.
  • Structure-activity relationship (SAR) analyses to optimize its biological activity through chemical modifications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Bromo-1-(difluoromethyl)-4-methoxybenzene?

  • Methodological Answer : The compound can be synthesized via bromination of methoxybenzene precursors or nucleophilic substitution reactions. For example, homologation strategies using diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) and brominated intermediates (e.g., 1-(bromomethyl)-4-methoxybenzene) have been reported to achieve high yields (>75%) through C–C bond insertion reactions . Reaction conditions (solvent, temperature, and catalyst selection) must be optimized to minimize byproducts.

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Stability is pH-dependent; aqueous solutions remain stable within pH 5–9, but decompose under strongly acidic or alkaline conditions . For long-term storage, keep the compound in anhydrous solvents (e.g., DMF or DMSO) at –20°C, and avoid repeated freeze-thaw cycles to prevent degradation .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of 1H^1 \text{H} and 13C^13 \text{C} NMR to identify substituent positions and confirm the difluoromethyl group. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical information, as demonstrated for structurally similar brominated methoxybenzene derivatives . Mass spectrometry (HRMS) and FT-IR further validate molecular weight and functional groups.

Advanced Research Questions

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The difluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, enhancing the electrophilicity of the aromatic ring. This facilitates Suzuki-Miyaura or Ullmann-type couplings but may require tailored catalysts (e.g., Pd(OAc)2_2 with SPhos ligands) to mitigate steric hindrance . Fluorine’s stereoelectronic effects can also alter regioselectivity in nucleophilic aromatic substitutions .

Q. How to resolve contradictions in reported substitution reaction outcomes (e.g., para vs. meta products)?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions. For instance, polar aprotic solvents (e.g., DMF) favor para substitution, while protic solvents (e.g., ethanol) may lead to meta products due to hydrogen bonding with the methoxy group . Kinetic vs. thermodynamic control should also be evaluated using time-course HPLC or GC-MS analyses .

Q. What role does fluorine play in enhancing pharmacological potential for this compound?

  • Methodological Answer : Fluorine atoms improve metabolic stability and bioavailability by reducing basicity of adjacent amines and blocking cytochrome P450-mediated oxidation. The difluoromethyl group’s conformational rigidity can enhance target binding affinity, as observed in fluorinated drug analogs . Computational docking studies (e.g., using AutoDock Vina) are recommended to predict interactions with biological targets.

Q. What mechanistic insights exist for C–C bond insertion reactions involving this compound?

  • Methodological Answer : Homologation via C–C insertion involves a carbene intermediate generated from diazo compounds. The bromine atom acts as a leaving group, enabling nucleophilic attack at the benzylic position. Stereoselectivity (>20:1 diastereomeric ratio) is achieved through steric control by the methoxy substituent . Reaction progress should be monitored using 1H^1 \text{H} NMR to detect intermediate species.

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution or coupling reactions. PubChem’s computational data (e.g., electrostatic potential maps) and Cambridge Structural Database (CSD) entries provide reference geometries for mechanistic simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Reactant of Route 2
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2-Bromo-1-(difluoromethyl)-4-methoxybenzene

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